molecular formula C10H9BrClNO B1441445 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one CAS No. 804555-00-8

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1441445
CAS No.: 804555-00-8
M. Wt: 274.54 g/mol
InChI Key: YWAQTQSQFBLYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9BrClNO It is a derivative of pyrrolidinone, featuring a bromine atom at the third position and a 4-chlorophenyl group attached to the nitrogen atom

Scientific Research Applications

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one typically involves the bromination of 1-(4-chlorophenyl)pyrrolidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(4-chlorophenyl)pyrrolidin-2-one.

    Oxidation Reactions: Oxidation can occur at the pyrrolidinone ring, leading to the formation of more oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidinones depending on the nucleophile used.

    Reduction Reactions: The major product is 1-(4-chlorophenyl)pyrrolidin-2-one.

    Oxidation Reactions: Products include oxidized derivatives of the pyrrolidinone ring.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the 4-chlorophenyl group contribute to its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)pyrrolidin-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Chloro-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties.

    3-Bromo-1-phenylpyrrolidin-2-one: Similar structure but without the 4-chlorophenyl group, affecting its overall reactivity and applications.

Uniqueness

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and 4-chlorophenyl groups, which impart distinct chemical and biological properties. Its specific structure allows for targeted interactions in various chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAQTQSQFBLYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Reactant of Route 3
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Reactant of Route 4
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Reactant of Route 6
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.